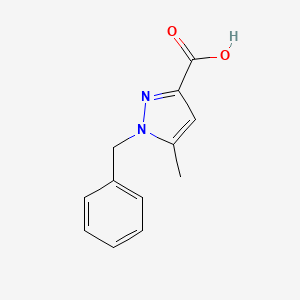

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYMHQTUFQNZMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438921 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-80-6 | |

| Record name | 1-benzyl-5-methyl-1h-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The synthesis involves a three-step process commencing with the formation of a pyrazole ester intermediate, followed by N-benzylation, and concluding with ester hydrolysis to yield the target carboxylic acid.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through the following three key transformations:

-

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This initial step involves the cyclocondensation of a β-dicarbonyl compound, ethyl 2,4-dioxopentanoate, with hydrazine hydrate. This reaction selectively forms the pyrazole ring, yielding the ethyl ester intermediate.

-

Step 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate. The secondary amine of the pyrazole ring is then alkylated using benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the benzyl group at the N1 position.

-

Step 3: Synthesis of this compound. The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

The overall synthetic scheme is depicted below:

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This procedure is adapted from the synthesis of similar pyrazole esters.[1]

-

Materials:

-

Ethyl 2,4-dioxopentanoate

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (optional, as catalyst)

-

-

Procedure:

-

To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, hydrazine hydrate (1.1 eq) is added dropwise at 0 °C with stirring.

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) affords pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

-

Step 2: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

This protocol is based on the N-alkylation of pyrazole derivatives.[2]

-

Materials:

-

Ethyl 5-methyl-1H-pyrazole-3-carboxylate

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

-

Procedure:

-

A mixture of ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq), benzyl chloride (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is prepared in a round-bottom flask.

-

The mixture is heated to reflux and stirred for 10-12 hours, with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to give the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

-

Step 3: Synthesis of this compound

This is a standard ester hydrolysis (saponification) procedure.

-

Materials:

-

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

-

Procedure:

-

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

The mixture is then cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.

-

III. Data Presentation

Table 1: Summary of Reactants and Products

| Step | Starting Material(s) | Reagent(s) | Product |

| 1 | Ethyl 2,4-dioxopentanoate, Hydrazine hydrate | Ethanol, Acetic acid (cat.) | Ethyl 5-methyl-1H-pyrazole-3-carboxylate |

| 2 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Benzyl chloride, K₂CO₃ | Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate |

| 3 | Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | NaOH, HCl | This compound |

Table 2: Physicochemical Data of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C₇H₁₀N₂O₂ | 154.17 | White solid | Not reported |

| Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | C₁₄H₁₆N₂O₂ | 244.29 | Not reported | Not reported |

| This compound | C₁₂H₁₂N₂O₂ | 216.24 | White solid | 153-158 |

IV. Logical Workflow Diagram

The logical progression of the experimental work is outlined in the following diagram.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its structural motif is a common scaffold in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is presented to support further research and development efforts involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of available quantitative data is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 114-122 °C | [1] |

| Boiling Point | Data not available in cited literature | |

| pKa | Data not available in cited literature | |

| Solubility | Data not available in cited literature | |

| Calculated logP (XLogP3-AA) | 2.1 | [2] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Characterization

The synthesis of this compound typically involves a cyclocondensation reaction. A plausible synthetic route is outlined below, based on established methods for pyrazole synthesis.

Experimental Protocol: Synthesis

Reaction Scheme:

A common method for the synthesis of pyrazole-3-carboxylic acids involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a suitable starting material would be an ester of 2,4-dioxo-pentanoic acid and benzylhydrazine.

dot

Caption: Synthetic pathway for this compound.

Procedure:

-

Hydrazone Formation and Cyclization: Benzylhydrazine is reacted with an ethyl ester of 2,4-dioxo-pentanoic acid in a suitable solvent, such as ethanol. The reaction mixture is typically heated to facilitate the condensation and subsequent intramolecular cyclization to form the pyrazole ring.

-

Ester Hydrolysis: The resulting ethyl ester of this compound is then hydrolyzed, for example, by heating with an aqueous solution of sodium hydroxide.

-

Acidification: The reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent to yield white crystals.[1]

Experimental Protocol: Characterization

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), a singlet for the methyl group on the pyrazole ring, and a singlet for the proton on the pyrazole ring. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbonyl carbon, the carbons of the pyrazole and benzene rings, the methylene carbon of the benzyl group, and the methyl carbon.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid.

-

A strong C=O stretching band for the carboxylic acid.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=N and C=C stretching vibrations within the pyrazole ring.

dot

References

In-Depth Technical Guide: 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

CAS Number: 17607-80-6

This technical guide provides a comprehensive overview of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its chemical properties, a likely synthetic route with experimental protocols, and potential biological activities based on related structures.

Chemical and Physical Properties

This compound is a pyrazole derivative with a benzyl group attached to one of the nitrogen atoms of the pyrazole ring and methyl and carboxylic acid groups at positions 5 and 3, respectively. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17607-80-6 | ChemScene[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | ChemScene[1] |

| Molecular Weight | 216.24 g/mol | ChemScene[1] |

| Appearance | White crystals | Chem-Impex[2] |

| Melting Point | 114-122 °C | Chem-Impex[2] |

| Purity | ≥98% | ChemScene[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[2] |

Synthesis Pathway

A probable and efficient synthetic route to this compound involves a two-step process: the N-benzylation of a pyrazole ester intermediate, followed by hydrolysis of the ester to yield the final carboxylic acid. This pathway is illustrated in the diagram below.

References

The Multifaceted Biological Activities of Pyrazole Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives, particularly those bearing a carboxylic acid moiety, have garnered significant attention for their broad spectrum of pharmacological activities. This technical guide delves into the core biological activities of pyrazole carboxylic acid derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various pyrazole carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative | HeLa (Cervical Cancer) | 30.4 | [1] |

| 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative | HL-60 (Leukemia) | 24.4 | [1] |

| Pyrazole-thiazole hybrid | A549 (Lung Cancer) | 9.3 | [2] |

| Pyrazole-thiazole hybrid | MCF-7 (Breast Cancer) | 10.2 | [2] |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver Cancer) | 6.1 | [3] |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver Cancer) | 7.9 | [3] |

| Pyrazole-biphenyl derivative | K-562 (Leukemia) | 69.95% inhibition | [4] |

| Pyrazole hydrazide derivative | B16-F10 (Melanoma) | 0.49 | [4] |

| Pyrazole hydrazide derivative | MCF-7 (Breast Cancer) | 0.57 | [4] |

Mechanism of Action: Inhibition of EGFR Signaling Pathway

A significant number of pyrazole carboxylic acid derivatives exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events, including the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and differentiation.[6] By inhibiting EGFR, these pyrazole derivatives can effectively halt these processes in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Pyrazole carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-thiazole derivative (2h) | Staphylococcus aureus | 6.25 | [4] |

| Pyrazole-thiazole derivative (2h) | Bacillus subtilis | 6.25 | [4] |

| Pyrazole derivative (21c) | Multi-drug resistant bacteria | 0.25 | [1] |

| Pyrazole derivative (23h) | Multi-drug resistant bacteria | 0.25 | [1] |

| Pyrazole derivative | Escherichia coli | 12.5 | [10] |

| Pyrazole derivative | Candida albicans | 12.5 | [10] |

| Pyrazole analogue (3) | Escherichia coli | 0.25 | [11] |

| Pyrazole analogue (4) | Streptococcus epidermidis | 0.25 | [11] |

| Pyrazole analogue (2) | Aspergillus niger | 1 | [11] |

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[12][13]

Materials:

-

Bacterial or fungal strains

-

Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Pyrazole carboxylic acid derivatives (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic/antifungal drugs

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration into the wells. A solvent control and a standard antimicrobial agent are also tested in separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

References

- 1. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 4. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjpbcs.com [rjpbcs.com]

- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. chemmethod.com [chemmethod.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science.

Introduction

Pyrazole carboxylic acids are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals. Their structural versatility allows for a wide range of biological activities. The title compound, this compound, is a derivative of significant interest. Accurate structural confirmation is the cornerstone of any research and development involving such molecules, ensuring the reliability of subsequent biological and chemical studies. This document outlines the synthetic protocol and a multi-faceted analytical approach for the unambiguous structure elucidation of this compound.

Synthesis and Characterization

The synthesis of pyrazole carboxylic acids can be achieved through various established routes.[1][2] A common and effective method involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, followed by oxidation and hydrolysis. For this compound, a plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Benzylhydrazine hydrochloride

-

Potassium permanganate

-

Sodium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

Procedure:

-

Step 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol.

-

To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

-

Add benzylhydrazine hydrochloride (1.0 eq) portion-wise to the reaction mixture.

-

Reflux the mixture for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

-

Step 2: Hydrolysis to this compound.

-

Dissolve the crude ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until a pH of 2-3 is reached.

-

The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield this compound.

-

The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to obtain a pure crystalline solid.

-

Spectroscopic Data and Structural Analysis

The structure of the synthesized compound is elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Parameter | Value | Interpretation |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Consistent with the proposed structure. |

| Molecular Weight | 216.24 g/mol | Corresponds to the calculated molecular weight. |

| (M+H)⁺ Ion Peak | m/z = 217.0921 | Protonated molecular ion peak, confirming the molecular mass. |

| Key Fragments | m/z = 171, 91 | Loss of COOH group; presence of the benzyl fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) | Indicates the presence of a hydrogen-bonded hydroxyl group in the carboxylic acid.[3] |

| 1680-1710 | C=O stretch (Carboxylic Acid) | Confirms the presence of the carbonyl group of the carboxylic acid. |

| 1500-1600 | C=N and C=C stretch (Ring) | Aromatic and pyrazole ring stretching vibrations. |

| 1210-1320 | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| 690-770 | C-H bend (Aromatic) | Out-of-plane bending for the monosubstituted benzene ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[4][5]

¹H NMR (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.8 (broad s) | Singlet (broad) | 1H | COOH |

| 7.25-7.35 (m) | Multiplet | 5H | Phenyl-H (aromatic protons of benzyl group) |

| 6.50 (s) | Singlet | 1H | Pyrazole-H4 |

| 5.50 (s) | Singlet | 2H | CH₂ (benzyl) |

| 2.40 (s) | Singlet | 3H | CH₃ (methyl) |

¹³C NMR (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| 163.0 | COOH |

| 148.0 | Pyrazole-C5 |

| 142.0 | Pyrazole-C3 |

| 137.0 | Phenyl-C1 (quaternary) |

| 128.8 | Phenyl-C3, C5 |

| 127.9 | Phenyl-C4 |

| 127.5 | Phenyl-C2, C6 |

| 108.0 | Pyrazole-C4 |

| 52.0 | CH₂ (benzyl) |

| 12.0 | CH₃ (methyl) |

Visualizing Structural Relationships and Workflows

Graphical representations are invaluable for understanding molecular structures and the logical flow of experimental analysis.

References

- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. echemi.com [echemi.com]

- 4. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

Introduction

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold serves as a valuable building block in the synthesis of more complex molecules. This technical guide provides a summary of the spectroscopic characteristics and a plausible synthetic route for this compound, compiled for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent. |

| Benzyl Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Corresponds to the 5 protons of the phenyl group. |

| Pyrazole Ring (-CH=) | ~6.5 | Singlet | Represents the single proton on the pyrazole ring at the C4 position. |

| Benzyl Methylene (-CH₂-) | ~5.4 | Singlet | Represents the two protons of the methylene bridge. |

| Methyl (-CH₃) | ~2.3 | Singlet | Corresponds to the three protons of the methyl group at the C5 position. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | > 165 | |

| Pyrazole Ring (C3) | ~150 | Carbon bearing the carboxylic acid group. |

| Pyrazole Ring (C5) | ~142 | Carbon bearing the methyl group. |

| Benzyl Aromatic (ipso-C) | ~137 | |

| Benzyl Aromatic (ortho, meta, para-C) | 127 - 129 | |

| Pyrazole Ring (C4) | ~108 | |

| Benzyl Methylene (-CH₂-) | ~53 | |

| Methyl (-CH₃) | ~12 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=N, C=C Stretch (Pyrazole Ring) | 1450 - 1600 | Medium to strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Analysis Type | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| Expected Ion Peak (ESI+) | m/z = 217.25 | [M+H]⁺ |

Experimental Protocols

While a specific, published protocol for the titular compound is scarce, a general and reliable method for the synthesis of 1,5-disubstituted-1H-pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with a substituted hydrazine, followed by hydrolysis.

General Synthesis Protocol

-

Step 1: Synthesis of Ethyl 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylate

-

To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add benzylhydrazine (1 equivalent).

-

A catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., refluxed) for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Step 2: Hydrolysis to this compound

-

The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

General Spectroscopic Characterization Protocol

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy : Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is often performed using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for creating the target compound.

References

Potential Therapeutic Targets of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the diverse and pharmacologically significant pyrazole class of molecules. While direct experimental data on this specific molecule is limited in publicly available literature, extensive research on structurally analogous pyrazole carboxylic acid derivatives strongly indicates its potential as a modulator of key enzymes involved in inflammation and pH regulation. This technical guide consolidates the current understanding of potential therapeutic targets, presents quantitative data from closely related compounds to infer activity, details relevant experimental protocols for target validation, and provides visual representations of key biological pathways and experimental workflows. The primary putative targets identified through analysis of structure-activity relationships of analogous compounds are Cyclooxygenase-2 (COX-2) and various isoforms of Carbonic Anhydrase (CA) .

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The subject of this guide, this compound, features key structural motifs—a central pyrazole ring, a carboxylic acid group, a benzyl group at the N1 position, and a methyl group at the C5 position—that are common in compounds known to interact with specific biological targets. Its primary utility has been noted as a versatile intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. This guide aims to provide a detailed overview of the most probable therapeutic targets for this molecule based on the established pharmacology of its structural relatives.

Putative Therapeutic Targets

Based on the body of evidence from analogous compounds, two primary enzyme families emerge as high-probability therapeutic targets for this compound.

Cyclooxygenase-2 (COX-2)

The inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade, is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of two isoforms, the constitutively expressed COX-1 and the inducible COX-2, has led to the development of selective COX-2 inhibitors with improved gastrointestinal safety profiles. Many potent and selective COX-2 inhibitors are based on a 1,5-diarylpyrazole scaffold. The structural similarity of this compound to these inhibitors suggests it may also exhibit COX-2 inhibitory activity.

Signaling Pathway:

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are implicated in pathological conditions. For instance, CA IX and XII are overexpressed in many hypoxic tumors and are considered anticancer targets. Studies on 5-Aryl-1H-pyrazole-3-carboxylic acids have demonstrated selective inhibition of these tumor-associated CA isoforms.[1] Given the structural resemblance, this compound is a candidate for CA inhibition.

Signaling Pathway:

References

The Ascendant Role of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been a privileged structure in medicinal chemistry due to its versatile biological activities. Among the myriad of pyrazole-containing compounds, derivatives of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid have emerged as a particularly promising class of molecules with significant potential in the development of novel therapeutics. Their synthetic tractability allows for diverse structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide consolidates the current knowledge on these derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships, to serve as a comprehensive resource for researchers in the field.

Core Synthesis Strategies

The synthesis of this compound and its derivatives typically commences with the construction of the pyrazole core, followed by functionalization of the carboxylic acid moiety. A common and efficient method for the synthesis of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A generalized synthetic workflow is depicted below:

Experimental Protocols

Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid: A foundational precursor can be synthesized by dissolving 3,5-dimethyl-1H-pyrazole in heated water, followed by the slow addition of potassium permanganate while maintaining the temperature below 90 °C. After cooling and filtration to remove manganese dioxide, the filtrate is acidified to precipitate 3,5-pyrazoledicarboxylic acid. The remaining aqueous phase is then neutralized to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid[1].

General Procedure for the Synthesis of 1H-pyrazole-3-carboxamides: The synthesis of amide derivatives often proceeds via an acid chloride intermediate. The pyrazole-3-carboxylic acid is treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding acid chloride. This reactive intermediate is then reacted with a primary or secondary amine in the presence of a base to yield the desired pyrazole-3-carboxamide[2][3][4].

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, with anticancer and antimicrobial applications being the most extensively studied.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.

Kinase Inhibition: A significant mechanism of action for many anticancer pyrazole derivatives is the inhibition of protein kinases.[5][6][7] These enzymes play a pivotal role in cell signaling pathways that are often dysregulated in cancer. The structure-activity relationship (SAR) of aminopyrazole inhibitors has been studied, revealing that the planar nature of the pyrazole ring and its substituents contributes to selective inhibition of kinases like c-Jun N-terminal kinase 3 (JNK3) over other kinases such as p38.[5]

The following diagram illustrates a simplified representation of a generic kinase inhibition pathway:

Quantitative Data on Anticancer Activity of Related Pyrazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-hydrazone derivatives | A549 (Lung) | 59.91 | [8] |

| Pyrazole hybrid chalcone conjugates | MCF-7 (Breast) | 2.13 | [9] |

| Pyrazole hybrid chalcone conjugates | SiHa (Cervical) | 4.34 | [9] |

| Pyrazole hybrid chalcone conjugates | PC-3 (Prostate) | 4.46 | [9] |

| 1,2,3-Triazole-pyrazole hybrids | MCF-7 (Breast) | 0.304 | [10] |

| 1,2,3-Triazole-pyrazole hybrids | OVCAR3 (Ovarian) | 0.233 | [10] |

| N-benzyl-5-bromoindolin-2-one derivatives | MCF-7 (Breast) | 2.93 - 19.53 | [11] |

| N-benzyl-5-bromoindolin-2-one derivatives | A549 (Lung) | 9.57 - 12.20 | [11] |

| Indolo-pyrazoles with thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [12] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 (Prostate) | 21.9 - 28.6 | [7] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.90 - 35.5 | [7] |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated[3][4][9].

Antimicrobial Activity

Pyrazole derivatives have also been recognized for their potent antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often associated with the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Quantitative Data on Antimicrobial Activity of Related Pyrazole Derivatives:

The following table presents the minimum inhibitory concentration (MIC) values for some pyrazole derivatives against various microbial strains, demonstrating their potential as antimicrobial agents.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides | Escherichia coli | - | [13] |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbohydrazides | Staphylococcus aureus | - | [13] |

| 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide | Bacillus cereus | - | [14] |

| 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxamide | Escherichia coli | - | [14] |

| 1,3-diphenyl pyrazole derivatives | Acinetobacter baumannii | - | |

| Pyrazole-based triarylmethanes | - | - | [15] |

| Carbazole derivatives | Candida albicans | - | [16] |

| Carbazole derivatives | Staphylococcus aureus | - | [16] |

| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | - | |

| 4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives | Gram-positive bacteria | 3.12 | [17] |

Note: Specific MIC values were not consistently provided in the search results in a tabular format.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the synthesized compounds is typically determined using the broth microdilution method. A serial dilution of each compound is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[16].

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective derivatives. For pyrazole-based compounds, the nature and position of substituents on the pyrazole ring and the benzyl group significantly influence their biological activity.

A logical diagram illustrating the key areas for SAR studies is presented below:

Studies on related pyrazole series have indicated that:

-

Substituents on the Benzyl Ring (R1): The presence of electron-withdrawing or electron-donating groups on the benzyl ring can significantly impact the potency and selectivity of the compounds.

-

Modification of the Carboxylic Acid (R2): Conversion of the carboxylic acid to amides, esters, or hydrazides often leads to enhanced biological activity. The nature of the substituent on the amide nitrogen or ester oxygen is a critical determinant of potency.

-

Substitution on the Pyrazole Ring (R3): While the core topic focuses on the 5-methyl derivative, substitution at the 4-position of the pyrazole ring can also modulate activity.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold in medicinal chemistry. The available literature on related structures strongly suggests their potential as anticancer and antimicrobial agents. Future research should focus on the systematic synthesis and biological evaluation of a focused library of these derivatives to establish a clear and comprehensive structure-activity relationship. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as clinical candidates. The synthetic accessibility and the rich chemical space offered by this scaffold provide a fertile ground for the discovery of next-generation therapeutics.

References

- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid in different solvents

An In-depth Technical Guide to the Solubility of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid group, suggests pH-dependent solubility and the potential for salt formation to enhance aqueous solubility. The presence of a benzyl group and a pyrazole ring contributes to its overall lipophilicity. A thorough understanding of its solubility in various solvent systems is critical for its synthesis, purification, formulation, and biological testing.

Predicted Qualitative Solubility

The solubility of this compound is dictated by the interplay of its polar carboxylic acid group and its largely nonpolar benzyl and pyrazole components. Carboxylic acids with more than five carbon atoms tend to have low solubility in water, a characteristic that is expected for this compound due to its larger hydrocarbon framework.[1][2][3][4] The benzyl group, in particular, significantly increases the nonpolar surface area, reducing its affinity for water.[1][3][4][5] However, the pyrazole ring, while primarily contributing to the nonpolar character, does have some polar attributes that might slightly influence its solubility in organic solvents.[6]

The acidic nature of the carboxylic acid group allows for its conversion into a salt in the presence of a base. The resulting carboxylate salts are ionic and typically exhibit significantly higher aqueous solubility.[1][2] This property is crucial for the design of aqueous formulations.

In non-aqueous solvents, the principle of "like dissolves like" is expected to govern its solubility. The compound is anticipated to be soluble in less polar organic solvents that can engage in hydrogen bonding or have similar polarity.[2][3][4][5][7][8][9]

Data Presentation: Predicted Qualitative Solubility in Various Solvents

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Aqueous (Neutral) | Water | Insoluble | The large nonpolar benzyl and pyrazole moieties outweigh the polarity of the carboxylic acid group.[1][2][3][4] |

| Aqueous (Basic) | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid reacts with the strong base to form a soluble sodium carboxylate salt.[1][2] |

| Aqueous (Basic) | 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is sufficiently acidic to react with the weak base to form a soluble salt and carbon dioxide. |

| Aqueous (Acidic) | 5% Hydrochloric Acid (HCl) | Insoluble | The compound is not basic and will not be protonated to form a soluble salt. |

| Polar Protic | Ethanol | Soluble | Ethanol can act as both a hydrogen bond donor and acceptor, and has a polarity that is compatible with the solute.[6] |

| Polar Protic | Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding.[6] |

| Polar Aprotic | Acetone | Soluble | Acetone is a polar aprotic solvent that can act as a hydrogen bond acceptor and has a suitable polarity.[6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Nonpolar | Hexane | Insoluble | The polarity mismatch between the nonpolar solvent and the polar carboxylic acid group is too great. |

| Slightly Polar | Diethyl Ether | Sparingly Soluble to Soluble | The ether can act as a hydrogen bond acceptor, and its polarity is intermediate.[7][8][9] |

Experimental Protocol for Qualitative Solubility Determination

This section provides a standardized methodology for the qualitative determination of solubility for an organic compound such as this compound.

Materials and Apparatus

-

Test compound (this compound)

-

Small test tubes (10 x 75 mm)

-

Test tube rack

-

Spatula

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

Glass stirring rods

-

pH paper

-

Solvents:

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Ethanol

-

Methanol

-

Acetone

-

Hexane

-

Diethyl Ether

-

Procedure

-

Sample Preparation : Place approximately 10-20 mg of the solid compound into a clean, dry test tube.

-

Solvent Addition : Add 1 mL of the desired solvent to the test tube.

-

Mixing : Agitate the mixture vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing. Alternatively, flick the test tube or stir with a clean glass rod.

-

Observation : Observe the mixture against a light source.

-

Soluble : The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble : A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble : The solid does not appear to dissolve, and the mixture remains cloudy or a precipitate is clearly visible.

-

-

pH Testing (for water solubility) : If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.

-

Sequential Testing for Water-Insoluble Compounds : If the compound is found to be insoluble in water, proceed with the following sequence of solvents: 5% NaOH, 5% NaHCO₃, and 5% HCl.[10][11][12][13]

-

Confirmation of Salt Formation : If the compound dissolves in 5% NaOH or 5% NaHCO₃, add 5% HCl dropwise to the solution. The reappearance of a precipitate confirms that the initial dissolution was due to an acid-base reaction forming a soluble salt.

-

Organic Solvents : For organic solvents, follow steps 1-4 for each solvent to be tested.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle all chemicals in a well-ventilated fume hood.

-

Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the qualitative solubility testing protocol.

Caption: Workflow for Aqueous Solubility Classification.

Conclusion

This technical guide provides a robust framework for understanding and evaluating the solubility of this compound. Based on its chemical structure, it is predicted to be insoluble in neutral water but soluble in aqueous basic solutions and polar organic solvents. The provided experimental protocol offers a systematic approach for researchers to confirm these predictions and to characterize the solubility of this and similar compounds in a variety of solvent systems, which is a fundamental step in the process of drug discovery and development.

References

- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. medical.mu.edu.iq [medical.mu.edu.iq]

- 8. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 9. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. m.youtube.com [m.youtube.com]

- 13. csub.edu [csub.edu]

An In-depth Technical Guide on the Stability and Degradation of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative with potential applications in pharmaceuticals and agrochemicals as a synthetic building block for bioactive molecules.[1] Its unique structure may lend itself to the development of compounds with anti-inflammatory and analgesic properties.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 114-122 °C | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Predicted Stability and Degradation Pathways

Based on the known behavior of pyrazole derivatives, this compound is likely susceptible to degradation under several conditions. The primary degradation pathways are anticipated to be photodegradation and thermal degradation. Given the absence of an ester group, hydrolytic degradation, which is a common issue for pyrazole ester derivatives, is expected to be less of a concern.[3][4][5]

A forced degradation study, also known as stress testing, is the standard approach to definitively identify degradation pathways and the resulting degradation products.[5][6][7][8] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[6]

The following diagram illustrates a logical workflow for conducting a forced degradation study on this compound.

Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions in pyrazole compounds.[5] The specific degradation pathway will depend on the chromophores present in the molecule and the wavelength of light.[5] For some pyrazole derivatives, UV irradiation can lead to complex rearrangements and the formation of various photoproducts, such as imidazoles.[9]

Thermal Degradation

Pyrazole derivatives generally exhibit good thermal stability.[10] However, at elevated temperatures, thermal decomposition can occur.[10] For carboxylic acid-containing compounds, decarboxylation is a potential thermal degradation pathway.[11] The initial decomposition temperature of pyrazole-derived polymers has been observed to be in the range of 216-244 °C.[12]

Hydrolytic Degradation

While pyrazole ester derivatives are known to be susceptible to hydrolysis, particularly under basic conditions,[3][4][5] this compound, lacking an ester functional group, is expected to be significantly more stable towards hydrolysis.

Oxidative Degradation

The pyrazole ring itself is relatively resistant to oxidation, but the molecule as a whole can be degraded by oxidizing agents such as hydrogen peroxide.[5] The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidative processes, potentially leading to the formation of N-oxides or hydroxylated species.[5]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for stress testing of pharmaceuticals.[5][6][8]

General Sample Preparation

A stock solution of this compound at a concentration of 1 mg/mL is recommended for these studies.[8] If the compound has poor aqueous solubility, a co-solvent may be used.

Acidic and Basic Hydrolysis

-

Acidic Hydrolysis : Treat the drug solution with 0.1 M to 1 M hydrochloric acid or sulfuric acid.[5][8]

-

Basic Hydrolysis : Treat the drug solution with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[5][8]

-

Procedure :

Oxidative Degradation

-

Oxidizing Agent : Use 3% to 30% hydrogen peroxide (H₂O₂).[5]

-

Procedure :

-

Conduct the study at room temperature.

-

Protect the samples from light to avoid photo-oxidation.

-

Withdraw and analyze samples at suitable time points.

-

Thermal Degradation

-

Conditions : Expose the solid drug substance to dry heat at elevated temperatures (e.g., 60°C, 80°C, or higher, depending on the melting point).[7]

-

Procedure :

-

Monitor for physical changes (e.g., color change, melting).

-

Dissolve samples at various time points in an appropriate solvent for analysis.

-

Photostability Testing

-

Light Source : Expose the drug solution and solid drug substance to a combination of visible and UV light, as specified in ICH guideline Q1B.[5][8]

-

Procedure :

-

Use a photostability chamber.

-

A control sample should be kept in the dark to differentiate between thermal and photodegradation.

-

Analyze samples after a specified duration of light exposure.

-

The following diagram outlines the key decision points in a typical photostability testing protocol.

Analytical Methodology

A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), should be developed and validated. This method must be capable of separating the intact drug from all potential degradation products.

Summary of Potential Degradation Products

While the exact degradation products of this compound are unknown without experimental data, the following table summarizes potential degradation products based on the known reactivity of the pyrazole ring and carboxylic acid functional group.

| Stress Condition | Potential Degradation Pathway | Possible Degradation Products |

| Photolysis | Photochemical rearrangement | Isomeric products (e.g., imidazoles), ring-opened products |

| Thermal | Decarboxylation | 1-Benzyl-5-methyl-1H-pyrazole |

| Oxidation | Oxidation of pyrazole ring | N-oxides, hydroxylated derivatives |

Conclusion

This technical guide provides a framework for understanding and evaluating the stability and degradation of this compound. While the compound is predicted to be relatively stable to hydrolysis, it is likely susceptible to photodegradation and thermal degradation. The experimental protocols outlined herein will enable a thorough investigation of its stability profile, which is a critical step in the drug development process. The identification of degradation products and the development of a stability-indicating analytical method are essential for ensuring the safety and efficacy of any potential pharmaceutical product containing this molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. hurawalhi.com [hurawalhi.com]

- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic Acid: A Scaffolding Approach in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry. While comprehensive studies detailing its specific mechanism of action are not extensively available in the public domain, its primary role as a versatile synthetic intermediate is well-documented.[1][2] This technical guide elucidates the current understanding of this compound, focusing on its application as a foundational scaffold for the synthesis of novel bioactive molecules, particularly in the realms of anti-inflammatory and analgesic drug development. The broader context of the biological activities of pyrazole derivatives will also be explored to highlight the therapeutic potential of compounds derived from this core structure.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its unique structural and electronic properties allow for diverse chemical modifications, making it a cornerstone for the development of a wide array of therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4]

This compound serves as a key building block in this context.[2] Its structure, featuring a carboxylic acid group, a methyl group, and a benzyl group attached to the pyrazole core, offers multiple points for chemical modification, enabling the synthesis of a diverse library of derivative compounds with potentially enhanced biological activities.

Role as a Synthetic Intermediate

The primary recognized value of this compound lies in its utility as an intermediate in organic synthesis.[1][2] The carboxylic acid functional group is particularly amenable to a variety of chemical transformations, such as amidation and esterification, allowing for the attachment of different pharmacophores to the pyrazole core. This versatility is crucial in the drug discovery process, where the systematic modification of a lead compound is essential for optimizing its pharmacological profile.

Below is a conceptual workflow illustrating the role of this compound as a synthetic intermediate in the generation of novel chemical entities.

Potential Therapeutic Applications of Derivatives

While the mechanism of action for the title compound itself is not detailed, the derivatives synthesized from it are often targeted for specific biological activities.

Anti-inflammatory and Analgesic Properties

A significant focus of research involving this compound is in the development of novel anti-inflammatory and analgesic agents.[1][2][5][6] The pyrazole scaffold is a key component of several known non-steroidal anti-inflammatory drugs (NSAIDs). The structural modifications enabled by this intermediate allow for the fine-tuning of activity and selectivity towards inflammatory targets, such as cyclooxygenase (COX) enzymes.

Other Potential Applications

The versatility of the pyrazole core suggests that derivatives of this compound could be explored for a range of other therapeutic areas, including:

-

Antimicrobial Agents: Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities.

-

Anticancer Agents: Certain pyrazole-containing compounds have shown promise as anticancer agents.[5][6]

-

Agrochemicals: This compound is also used in the formulation of agrochemicals, such as herbicides and fungicides.[2]

Data Presentation

Due to the lack of publicly available experimental data on the specific mechanism of action of this compound, a quantitative data summary table cannot be provided at this time. Research efforts have predominantly focused on its synthetic utility rather than its intrinsic biological activity.

Experimental Protocols

Detailed experimental protocols for the mechanism of action of this compound are not available in the current body of scientific literature. However, for researchers interested in its synthetic applications, a general synthetic approach for creating derivatives is outlined below.

General Protocol for Amide Synthesis from this compound:

-

Activation of the Carboxylic Acid: The carboxylic acid group of this compound is typically activated to facilitate amide bond formation. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent (e.g., DCC, EDC, HATU).

-

Amine Coupling: The activated carboxylic acid is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is subjected to an aqueous work-up to remove unreacted reagents and byproducts.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to yield the desired amide derivative.

The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for each specific amine substrate.

Conclusion

This compound is a valuable molecule in the field of medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of novel, biologically active compounds. While its own mechanism of action remains to be elucidated, its role as a key intermediate in the development of potential anti-inflammatory, analgesic, and other therapeutic agents is firmly established. Future research may shed more light on the intrinsic biological properties of this compound, but its current significance lies in its enabling role in the drug discovery and development pipeline. The adaptability of its structure ensures that it will continue to be a valuable tool for medicinal chemists aiming to create the next generation of targeted therapies.

References

- 1. hurawalhi.com [hurawalhi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 5. Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, a valuable building block in the development of pharmaceuticals and agrochemicals.[1] The protocol is divided into two main stages: the synthesis of the intermediate ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate and its subsequent hydrolysis to the final carboxylic acid product.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

This procedure outlines the formation of the pyrazole ring through the condensation of benzylhydrazine with ethyl 2,4-dioxopentanoate.

Materials:

-

Ethyl 2,4-dioxopentanoate (ethyl acetylpyruvate)

-

Benzylhydrazine hydrochloride

-

Sodium acetate

-

Ethanol

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of benzylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir the mixture at room temperature for 15 minutes.

-

Add ethyl 2,4-dioxopentanoate (1.0 eq) to the reaction mixture, followed by a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Saponification)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

-

Methanol

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of methanol and 1 M sodium hydroxide solution.

-

Stir the resulting mixture at room temperature for 5 hours or until the reaction is complete, as monitored by TLC.[2]

-

After the reaction is complete, remove the methanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.[2]

Data Presentation

Table 1: Reagent and Product Quantities (Illustrative Example)

| Substance | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (mL) | Stoichiometric Ratio |

| Part 1 | ||||

| Ethyl 2,4-dioxopentanoate | 158.15 | 10 | 1.58 g | 1.0 |

| Benzylhydrazine hydrochloride | 158.63 | 10 | 1.59 g | 1.0 |

| Sodium acetate | 82.03 | 11 | 0.90 g | 1.1 |

| Part 2 | ||||

| Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | 244.28 | 8 (assuming 80% yield) | 1.95 g | 1.0 |

| Sodium hydroxide (1 M solution) | 40.00 | 16 | 16 mL | 2.0 |

| This compound | 216.24 | - | - | - |

Mandatory Visualization

Experimental Workflow Diagram

References

Application Note: Purification of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid by Recrystallization

AN-2025-12-A

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of 1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid using the recrystallization technique. This method is effective for removing impurities and obtaining a high-purity crystalline product suitable for downstream applications in pharmaceutical development and chemical research.[1][2] The protocol covers solvent screening, the main recrystallization procedure, and methods for assessing purity.

Introduction